6,7-Dimethoxyquinoline-4-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
6,7-dimethoxyquinoline-4-carbaldehyde |
InChI |
InChI=1S/C12H11NO3/c1-15-11-5-9-8(7-14)3-4-13-10(9)6-12(11)16-2/h3-7H,1-2H3 |
InChI Key |
YBXPQMDSGBEYEU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)C=O |
Origin of Product |
United States |
Steric Considerations:the Size and Shape of Substituents Are Critical for Fitting into a Target S Binding Site. As Demonstrated with the C Met Inhibitors, Bulky Groups Can Be Either Beneficial or Detrimental to Activity, Depending on the Topology of the Active Site. Computational Modeling and Molecular Docking Can Be Invaluable Tools for Predicting Favorable Steric Interactions and Guiding the Design of New Derivatives.
By systematically applying these design principles, it is possible to modulate the molecular recognition of 6,7-dimethoxyquinoline-4-carbaldehyde derivatives and optimize their interaction with specific biological targets.
Applications of 6,7 Dimethoxyquinoline 4 Carbaldehyde in Advanced Organic Synthesis
Building Block for Complex Quinoline-Derived Heterocycles
The aldehyde functional group at the C4 position of 6,7-dimethoxyquinoline-4-carbaldehyde serves as a versatile handle for the construction of more complex, fused heterocyclic systems. Its electrophilic nature makes it an ideal substrate for a variety of condensation and cyclization reactions.
One of the primary applications is in multicomponent reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single step to form a complex product. nih.govnih.gov The aldehyde can react with amines, active methylene compounds, and other nucleophiles to generate a wide range of fused and decorated quinoline (B57606) derivatives. For instance, in the Povarov reaction, an MCR variant, an aldehyde, an aniline, and an activated alkene can react to form tetrahydroquinolines, which can then be oxidized to the corresponding quinoline derivatives. nih.gov
Furthermore, the aldehyde group is a key participant in condensation reactions with various nucleophiles. Reactions with bifunctional nucleophiles, such as compounds containing both an amine and a thiol or hydroxyl group, can lead to the formation of fused heterocyclic rings. These reactions often proceed via an initial condensation with the aldehyde, followed by an intramolecular cyclization onto the quinoline ring system, yielding novel polycyclic aromatic structures. eurjchem.com The reactivity of the aldehyde allows for its use in creating diverse libraries of compounds for high-throughput screening in drug discovery. mdpi.com
Table 1: Examples of Heterocyclic Systems Synthesized from Aldehyde Precursors
| Reaction Type | Reactants | Resulting Heterocycle |
|---|---|---|
| Povarov Reaction | Aldehyde, Aniline, Alkene | Tetrahydroquinoline/Quinoline |
| Condensation-Cyclization | Aldehyde, Bifunctional Nucleophile | Fused Polycyclic Systems |
| Ugi-type Reactions | Aldehyde, Amine, Isocyanide, Carboxylic Acid | Complex Acyclic & Cyclic Adducts |
Precursor for the Synthesis of Kinase Inhibitors (e.g., FLT3 inhibitors)
The 6,7-dimethoxyquinoline (B1600373) scaffold is a core structural motif found in numerous potent kinase inhibitors. This is due to its ability to mimic the adenine region of ATP and form crucial interactions within the ATP-binding pocket of various kinases. While direct synthesis from this compound is often a multi-step process, the aldehyde serves as a critical starting point for introducing the necessary functionalities.
A common synthetic strategy involves the conversion of the aldehyde group into an amine or a halogen, which can then undergo coupling reactions. For example, the aldehyde can be reductively aminated or converted to an oxime and then reduced to form a 4-aminoquinoline derivative. This amine can then be further elaborated. Alternatively, the aldehyde can be oxidized to a carboxylic acid, which is then converted to a 4-chloroquinoline. This chlorinated intermediate is a key precursor for many kinase inhibitors, as the chlorine atom can be readily displaced by various amines through nucleophilic aromatic substitution. nih.gov
This approach has been utilized in the synthesis of inhibitors for kinases such as c-Met, a receptor tyrosine kinase. nih.govnih.gov A series of 6,7-dimethoxy-4-anilinoquinolines possessing a benzimidazole moiety were synthesized and identified as potent inhibitors of c-Met. nih.govnih.gov Although this specific study started from 4-chloro-6,7-dimethoxyquinoline (B44214), the synthesis of this crucial intermediate often begins with precursors that can be derived from the corresponding aldehyde. The development of FMS-like tyrosine kinase 3 (FLT3) inhibitors, which are important in the treatment of acute myeloid leukemia, also often features the quinoline core, highlighting the importance of versatile starting materials like this compound.
Intermediate in the Development of Topoisomerase I Inhibitors
Topoisomerase I is a vital enzyme involved in DNA replication and transcription, making it an important target for anticancer drugs. Quinoline-based compounds have shown significant promise as topoisomerase I inhibitors. The planar quinoline ring system can intercalate between DNA base pairs, while strategically placed side chains can interact with the enzyme and stabilize the DNA-enzyme cleavage complex, leading to cell death.
Ligand Design in Coordination Chemistry and Catalysis
In the field of coordination chemistry, the design of new ligands is crucial for the development of novel catalysts and materials. nih.govnih.gov this compound is an excellent platform for creating sophisticated ligands. The aldehyde group can readily undergo condensation reactions with a wide variety of primary amines to form Schiff base ligands.
These Schiff base ligands, containing an imine (C=N) bond, are highly versatile. The nitrogen atom of the quinoline ring and the imine nitrogen can act as coordination sites, allowing the ligand to bind to metal ions in a bidentate fashion. By using diamines or other polyamines in the condensation reaction, multidentate ligands can be synthesized, which can form highly stable complexes with a range of transition metals.
The electronic properties of the resulting metal complexes can be fine-tuned by modifying the substituents on the amine used in the condensation reaction. The 6,7-dimethoxy groups on the quinoline ring also influence the electronic environment of the metal center. These complexes have potential applications in catalysis, for example, in oxidation, reduction, or carbon-carbon bond-forming reactions. The defined geometry and electronic environment of the metal center, dictated by the ligand, are key to achieving high catalytic activity and selectivity.
Table 2: Potential Ligand and Complex Formation
| Reactant for Condensation | Ligand Type | Potential Metal Ions | Potential Applications |
|---|---|---|---|
| Aniline Derivatives | Bidentate Schiff Base | Cu(II), Ni(II), Co(II), Zn(II) | Catalysis, Sensing |
| Ethylenediamine | Tetradentate Schiff Base | Fe(III), Mn(II), Ru(II) | Oxidation Catalysis |
| Hydrazine Derivatives | Bidentate Hydrazone | Pd(II), Pt(II) | Cross-coupling Reactions |
Scaffold for Functional Materials (e.g., organic semiconductors, if applicable)
The quinoline ring system, being an electron-deficient aromatic heterocycle, possesses intrinsic electronic properties that make it an attractive candidate for use in functional organic materials. While specific research on this compound as a direct component in organic semiconductors is not extensively documented, its potential as a building block for such materials is significant.
The aldehyde functionality provides a synthetic route to extend the conjugation of the quinoline core. For example, through Knoevenagel or Wittig-type reactions, the aldehyde can be coupled with other aromatic or electron-rich systems to create larger, planar, and highly conjugated molecules. These extended π-systems are a prerequisite for efficient charge transport in organic semiconductors, which are the active components in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
The presence of the nitrogen atom and the methoxy (B1213986) groups can be used to modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting materials. This tuning is critical for optimizing charge injection and transport properties and for controlling the emission color in OLEDs. The aldehyde group offers a gateway to incorporating the favorable electronic properties of the 6,7-dimethoxyquinoline scaffold into a wide range of functional organic materials.
Mechanistic Investigations of Reactions Involving 6,7 Dimethoxyquinoline 4 Carbaldehyde
Kinetic and Thermodynamic Aspects of Derivatization Reactions
Derivatization reactions of the carbaldehyde moiety, such as Schiff base formation with primary amines, are typically reversible equilibrium processes. The kinetics of these reactions are influenced by several factors including the nucleophilicity of the attacking amine, the electrophilicity of the aldehyde's carbonyl carbon, and the steric hindrance around the reaction centers. The presence of the electron-donating methoxy (B1213986) groups at the 6 and 7 positions of the quinoline (B57606) ring is expected to slightly decrease the electrophilicity of the carbonyl carbon at the 4-position through resonance effects, potentially slowing down the initial nucleophilic attack compared to an unsubstituted quinoline-4-carbaldehyde.
Computational studies on the parent quinoline-4-carbaldehyde have shown the existence of two stable conformers related to the orientation of the aldehyde group. nih.gov The relative energies of these conformers and the energy barrier to their interconversion can influence the reaction kinetics by affecting the ground state energy of the reactant.
Table 1: Factors Influencing Kinetic and Thermodynamic Aspects of Derivatization
| Factor | Influence on Kinetics (Rate) | Influence on Thermodynamics (Equilibrium) |
| Nucleophilicity of Reagent | Higher nucleophilicity generally increases the reaction rate. | Does not directly affect the equilibrium position but is a prerequisite for the reaction to occur. |
| Electrophilicity of Carbonyl | Higher electrophilicity increases the rate of nucleophilic attack. The dimethoxy groups may slightly decrease this. | A more electrophilic carbonyl may lead to a more stable adduct, shifting the equilibrium. |
| Steric Hindrance | Increased steric hindrance around the aldehyde or nucleophile decreases the reaction rate. | Can destabilize the product, shifting the equilibrium towards the reactants. |
| Solvent | Polar protic solvents can stabilize transition states and intermediates, affecting the rate. The solvent can also influence the position of equilibrium. | Can affect the solubility of reactants and products, thereby influencing the equilibrium. |
| Temperature | Higher temperatures generally increase the reaction rate (Arrhenius equation). | The effect on equilibrium is determined by the enthalpy change of the reaction (van't Hoff equation). |
Role of Catalysis in Transformations of the Carbaldehyde Moiety
Catalysis plays a pivotal role in the transformations of the carbaldehyde group in 6,7-Dimethoxyquinoline-4-carbaldehyde, enabling reactions to proceed under milder conditions and with greater efficiency. Both acid and base catalysis are commonly employed.
Acid Catalysis: In acidic conditions, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon. This enhancement makes the aldehyde more susceptible to attack by weak nucleophiles. For example, in the formation of acetals or Schiff bases, a catalytic amount of acid is often essential to achieve a reasonable reaction rate.
Base Catalysis: Base catalysis is common in reactions where the nucleophile needs to be deprotonated to increase its reactivity, such as in the aldol (B89426) condensation or the Cannizzaro reaction (if the aldehyde has no α-hydrogens). For aldehydes with α-hydrogens, a base can abstract a proton to form an enolate, which is a potent nucleophile.
Metal Catalysis: Various transition metal catalysts are employed for transformations of aldehydes. For instance, hydrogenation of the aldehyde to an alcohol can be achieved using catalysts like palladium on carbon (Pd/C) or Raney nickel. acs.org Oxidation of the aldehyde to a carboxylic acid can be accomplished using various oxidizing agents, and the selectivity can sometimes be controlled by the choice of catalyst. The synthesis of quinoline derivatives, in general, often utilizes metal catalysts such as copper, iron, or palladium to facilitate cyclization and aromatization steps. organic-chemistry.org
Elucidation of Reaction Intermediates and Transition States
The elucidation of reaction intermediates and transition states provides deep insight into the reaction mechanism. For reactions involving the carbaldehyde group of this compound, several key intermediates can be postulated based on established mechanisms.
In acid-catalyzed nucleophilic additions, the initial intermediate is the protonated aldehyde . The subsequent attack by a nucleophile leads to a tetrahedral intermediate (a hemiacetal or a carbinolamine). This intermediate can then undergo further reactions, such as the elimination of water, to form the final product. The transition states for these steps involve the partial formation and breaking of bonds.
In base-catalyzed reactions involving enolate formation, the key intermediate is the enolate anion , which is stabilized by resonance. The transition state for its formation involves the abstraction of an α-proton by the base.
While specific experimental or computational studies identifying and characterizing these intermediates and transition states for this compound are scarce, studies on related quinoline and aldehyde systems provide strong analogous evidence for their existence. For instance, the mechanism of the Doebner reaction for the synthesis of quinoline-4-carboxylic acids involves imine and dihydroquinoline intermediates. nih.govacs.org
Impact of the Dimethoxy Substituents on Reaction Stereoselectivity and Regioselectivity
The 6,7-dimethoxy substituents on the quinoline ring can exert a significant influence on the stereoselectivity and regioselectivity of reactions.
Regioselectivity: In electrophilic aromatic substitution reactions on the quinoline nucleus, the position of attack is directed by the combined electronic effects of the nitrogen atom and the methoxy groups. The nitrogen atom deactivates the pyridine (B92270) ring towards electrophilic attack, while the methoxy groups are activating, electron-donating groups that direct electrophiles to the ortho and para positions relative to themselves. Therefore, electrophilic substitution would be expected to occur on the benzene (B151609) ring, with the precise position influenced by the interplay of these directing effects.
In nucleophilic additions to the quinoline ring system, nucleophiles generally attack the electron-deficient pyridine ring, typically at the C2 and C4 positions. quimicaorganica.org The presence of the aldehyde at C4 makes this position the primary site for nucleophilic addition to the carbonyl group.
Stereoselectivity: The dimethoxy substituents are not directly attached to a stereocenter and are relatively distant from the reactive carbaldehyde group. Therefore, their direct influence on the stereoselectivity of reactions at the aldehyde (e.g., nucleophilic addition to form a new chiral center) is likely to be minimal. Steric hindrance from these groups is not expected to be a major factor in controlling the facial selectivity of nucleophilic attack on the carbonyl. However, if a chiral catalyst or reagent is used, the electronic nature of the dimethoxy-substituted quinoline ring could influence the catalyst-substrate interaction, thereby indirectly affecting the stereochemical outcome.
In reactions where new stereocenters are formed on the quinoline ring itself, the existing planar structure and the electronic properties endowed by the methoxy groups could play a role in directing the approach of reagents.
Structure Activity Relationship Sar Studies of 6,7 Dimethoxyquinoline 4 Carbaldehyde Derivatives in in Vitro Chemical Biology Contexts
Influence of the 6,7-Dimethoxy Pattern on Molecular Recognition and Binding
The presence and positioning of substituents on the quinoline (B57606) ring play a pivotal role in dictating the molecule's interaction with biological macromolecules. The 6,7-dimethoxy substitution pattern, in particular, has been shown to be a key determinant for the biological activity of certain quinoline derivatives, contributing significantly to molecular recognition and binding affinity.
Similarly, in the context of c-Met kinase inhibitors, the 6,7-dimethoxyquinoline (B1600373) scaffold is a common feature in potent compounds. nih.govsemanticscholar.orgnih.gov The methoxy (B1213986) groups can influence the electronic properties of the quinoline ring system and participate in direct or water-mediated hydrogen bonds with amino acid residues in the enzyme's active site. Molecular docking studies of 6,7-dimethoxy-4-anilinoquinoline derivatives have suggested that these groups can orient the molecule within the ATP-binding site of c-Met kinase. nih.govsemanticscholar.org
The table below summarizes the inhibitory activity of some 6,7-dimethoxyquinoline derivatives against G9a, illustrating the impact of the core scaffold on biological activity.
| Compound ID | Heterocyclic Core | G9a IC50 (µM) |
| BIX-01294 (Reference) | Quinazoline | 0.0025 |
| Derivative 1 | Furan-fused pyrimidine | > 50 |
| Derivative 2 | Thiophene-fused pyrimidine | > 50 |
| Derivative 3 | Imidazole-fused pyrimidine | > 50 |
| Derivative 4 | Cyclopentane-fused pyrimidine | > 50 |
| Quinoline Derivative | Quinoline | 0.041 |
Data sourced from a study on G9a inhibitors, highlighting the importance of the benzenoid ring and its substituents. nih.gov
Contribution of the C4-Carbaldehyde Moiety to Specific Molecular Interactions
The carbaldehyde group at the C4 position of the quinoline ring introduces a reactive and polar functional group that can significantly influence a molecule's interaction with biological targets. The aldehyde functionality can act as a hydrogen bond acceptor and, under certain conditions, can form reversible or irreversible covalent bonds with nucleophilic residues, such as lysine or cysteine, within a protein's active site.
While specific studies on 6,7-dimethoxyquinoline-4-carbaldehyde are limited, research on other quinoline-carbaldehyde derivatives provides insights into the potential roles of the C4-carbaldehyde moiety. For instance, a series of quinoline-2-carboxaldehyde thiosemicarbazones have been investigated as topoisomerase IIα inhibitors. In these molecules, the aldehyde group is derivatized, but its precursor is essential for the synthesis of the active compounds.
The aldehyde group's electrophilic nature can be a key determinant in its interaction with nucleophilic amino acid residues. This reactivity can be modulated by the electronic properties of the quinoline ring system. The electron-donating nature of the 6,7-dimethoxy groups can influence the reactivity of the C4-carbaldehyde, potentially affecting its interaction with biological nucleophiles.
Correlation between Structural Modifications and Biological Target Engagement (e.g., Enzyme Active Site Binding)
The systematic modification of the this compound scaffold allows for a detailed exploration of the SAR and provides a clearer understanding of how specific structural features correlate with biological target engagement. Studies on related 6,7-dimethoxyquinoline derivatives have provided valuable data in this regard, particularly in the context of enzyme inhibition.
In a study focused on the development of c-Met kinase inhibitors, a series of 6,7-dimethoxy-4-anilinoquinoline derivatives were synthesized and evaluated. nih.govsemanticscholar.orgnih.gov Although these compounds lack the C4-carbaldehyde, the SAR data for substitutions at the 4-position and on the aniline ring provide insights into the steric and electronic requirements for binding to the c-Met active site. For example, the introduction of a bulky tert-butyl group on a phenyl ring attached to the 4-anilino moiety resulted in a significant increase in inhibitory potency compared to smaller alkyl groups. nih.gov This suggests the presence of a hydrophobic pocket in the enzyme's active site that can accommodate such bulky substituents.
The table below presents the c-Met inhibitory activity of a selection of 6,7-dimethoxy-4-anilinoquinoline derivatives, demonstrating the effect of structural modifications on enzyme inhibition.
| Compound ID | R Group (para-substituent on phenyl ring) | c-Met IC50 (µM) |
| 12l | Methyl | 0.32 |
| 12m | Ethyl | 0.056 |
| 12n | tert-Butyl | 0.030 |
Data from a study on c-Met inhibitors, illustrating the impact of substituent size at a distal position on inhibitory activity. nih.gov
These findings highlight that even modifications distant from the quinoline core can have a profound impact on biological activity, emphasizing the importance of a holistic approach to SAR studies. Molecular docking studies have further corroborated these experimental findings, showing that the most active compounds form key hydrogen bonds and hydrophobic interactions within the ATP-binding site of c-Met. nih.govsemanticscholar.org
Design Principles for Modulating Molecular Recognition in Biomolecular Systems
The insights gained from SAR studies of 6,7-dimethoxyquinoline derivatives and related compounds can be distilled into a set of design principles for modulating their molecular recognition in biomolecular systems. These principles can guide the future design of more potent and selective chemical probes and potential drug candidates.
Future Research Directions and Perspectives for 6,7 Dimethoxyquinoline 4 Carbaldehyde
Development of Novel and Efficient Synthetic Routes
While classical methods for quinoline (B57606) synthesis like the Skraup, Doebner-von Miller, and Friedländer reactions are well-established, future research will likely focus on developing more sustainable, efficient, and versatile synthetic pathways to 6,7-Dimethoxyquinoline-4-carbaldehyde and its derivatives. mdpi.com
Key areas of development include:
Green Chemistry Approaches: The trend towards environmentally benign synthesis will drive the adoption of greener solvents (like water or ionic liquids), microwave-assisted synthesis, and the use of recyclable nanocatalysts to minimize waste and energy consumption. acs.orgnih.govbenthamdirect.comacs.orgijpsjournal.com Methods that reduce the use of hazardous reagents and generate fewer byproducts will be prioritized. benthamdirect.com
C-H Bond Activation: Modern synthetic strategies increasingly employ transition-metal-catalyzed C-H activation to build molecular complexity efficiently. mdpi.commdpi.com Future routes could leverage this technology for the direct and regioselective construction or functionalization of the dimethoxyquinoline core, bypassing traditional multi-step sequences.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. mdpi.comnih.govresearchgate.netacs.org Research into photo-induced oxidative cyclization or functionalization could provide novel, room-temperature pathways to the target molecule, offering unique reactivity and selectivity. mdpi.com
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for this compound would be a significant step towards efficient and automated production for research and potential commercial applications.
Exploration of Undiscovered Reactivity Patterns
The aldehyde group at the 4-position is a versatile functional handle, yet its full reactive potential in the context of the dimethoxyquinoline scaffold remains to be explored. Future studies should aim to uncover novel transformations that exploit the unique electronic properties of this system.
Future avenues of exploration include:
Multicomponent Reactions (MCRs): The aldehyde can serve as a key component in one-pot MCRs, such as the Ugi or Passerini reactions, to rapidly generate libraries of highly complex and diverse quinoline derivatives. researchgate.net This approach is highly efficient for creating molecules with potential biological activity.
Asymmetric Catalysis: Developing enantioselective transformations of the aldehyde group (e.g., additions of nucleophiles) would provide access to chiral quinoline derivatives. These stereochemically defined molecules are crucial for studying biological systems, where chirality often dictates function.
Dearomatization Reactions: Exploring the dearomative functionalization of the quinoline ring system can lead to novel, three-dimensional molecular architectures. researchgate.netnih.gov Such sp³-rich scaffolds are of increasing interest in drug discovery for their potential to access new biological targets and improve physicochemical properties.
Radical Chemistry: The reactivity of the quinoline scaffold towards radical species, potentially generated via photoredox catalysis, is an emerging area. acs.orgacs.org Investigating the addition of radicals to the quinoline core or transformations involving the aldehyde group could unlock new synthetic pathways and molecular structures. acs.org
Integration into Advanced High-Throughput Screening Libraries
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands of compounds against biological targets. nih.govresearchgate.net The this compound scaffold is an ideal candidate for inclusion in HTS libraries due to its "privileged" nature, meaning it is a structural motif that can bind to multiple biological targets. mdpi.com
Future efforts should focus on:
Library Synthesis: Leveraging the aldehyde functionality to create large, diverse libraries of derivatives through techniques like reductive amination, Wittig reactions, and condensations. This chemical diversity is essential for increasing the probability of finding "hits" in HTS campaigns.
Fragment-Based Screening: The core scaffold itself can be used in fragment-based drug discovery (FBDD). Here, the smaller quinoline core is screened for weak binding to a target, and subsequent chemical elaboration, guided by structural biology, is used to build potency.
Phenotypic Screening: Integrating derivatives into phenotypic screening platforms, where compounds are tested for their effects on whole cells or organisms, can uncover novel biological activities and mechanisms of action without a preconceived target.
DNA-Encoded Libraries (DELs): Synthesizing derivatives with unique DNA tags would allow for the creation of massive libraries that can be screened simultaneously against a target protein, dramatically accelerating the hit identification process.
Table 1: Potential Reactions for Library Diversification
| Reaction Type | Reagent Class | Resulting Functional Group |
|---|---|---|
| Reductive Amination | Primary/Secondary Amines | Substituted Amines |
| Wittig Reaction | Phosphonium Ylides | Alkenes |
| Grignard Reaction | Organomagnesium Halides | Secondary Alcohols |
| Aldol (B89426) Condensation | Ketones/Aldehydes | α,β-Unsaturated Carbonyls |
| Knoevenagel Condensation | Active Methylene Compounds | Substituted Alkenes |
Application in Probe Development for Chemical Biology Investigations
Chemical probes are small molecules used to study and manipulate biological systems. crimsonpublishers.com The intrinsic properties of the quinoline ring system, combined with the reactive aldehyde, make this compound an excellent starting point for the development of sophisticated chemical biology tools. acs.orgcrimsonpublishers.com
Future research should pursue:
Fluorescent Probes: The quinoline core is inherently fluorescent. crimsonpublishers.comcrimsonpublishers.com Modifications to the scaffold can be designed to create probes whose fluorescence is sensitive to specific ions (e.g., Zn²⁺, Cd²⁺), reactive oxygen species (ROS), or the cellular microenvironment (e.g., pH, polarity). crimsonpublishers.comacs.orgnih.gov The aldehyde provides a convenient site for attaching chelators or other recognition elements.
Activity-Based Probes (ABPs): The aldehyde can be transformed into a reactive "warhead" (e.g., an α,β-unsaturated carbonyl) that can covalently bind to the active site of specific enzymes. Such probes are invaluable for identifying enzyme targets and profiling their activity in complex biological samples.
Affinity-Based Probes: The aldehyde can be used as a linker to attach biotin or other tags for use in chemical proteomics. These probes can be used to isolate and identify the protein targets of quinoline-based bioactive compounds.
Leveraging Computational Insights for Rational Design and Discovery
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the prediction of molecular properties and guiding experimental work. orientjchem.orgmdpi.comnih.govresearchgate.net Applying these methods to this compound can accelerate the discovery of new derivatives with desired functions.
Key computational strategies for the future include:
Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to predict the reactivity of the molecule, understand its electronic structure, and guide the design of new synthetic reactions.
Molecular Docking and Virtual Screening: Docking libraries of virtual derivatives of this compound into the structures of known biological targets (e.g., kinases, receptors) can identify potential hits for further synthesis and testing. ijprajournal.comnih.gov This approach saves significant time and resources compared to purely experimental screening. ijprajournal.com
Quantitative Structure-Activity Relationship (QSAR): Developing 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), can correlate the structural features of quinoline derivatives with their biological activity. nih.govmdpi.com These models can then be used to predict the activity of new, unsynthesized compounds and prioritize synthetic efforts. nih.gov
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed derivatives. mdpi.com This allows researchers to filter out compounds with likely poor pharmacokinetic profiles early in the design process, increasing the chances of developing successful drug candidates. nih.gov
Q & A
Q. How can high-throughput screening (HTS) pipelines integrate this compound for drug discovery?
- Methodological Answer :
- Use robotic liquid handlers to prepare derivative libraries (e.g., hydrazones, Mannich bases).
- Screen against kinase panels or microbial growth assays, prioritizing hits with >50% inhibition at 10 µM. Confirm dose-response curves (IC₅₀) and selectivity via counter-screens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
